molecular formula C31H29N5O6 B1191811 NKTR-105

NKTR-105

カタログ番号 B1191811
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NKTR-105 is a novel form of docetaxel that was developed using Nektar/'s advanced polymer technology platform. The compound belongs to the taxoid family and acts by disrupting the microtubular network in cells. It is being developed as an anti-neoplastic agent, and is the company/'s second oncology program in clinical development. In previous preclinical studies, this compound demonstrated superior antitumor activity with no neutropenia in multiple tumor models, indicating that this compound may enable sustained therapeutic levels of docetaxel without the myelosuppression that is a dose-limiting toxicity for this widely-used cancer therapy.

科学的研究の応用

Antitumor Activity in Mouse Models

NKTR-105, also known as a novel multi-arm PEGylated docetaxel conjugate, has been investigated for its antitumor activity. A study presented at the AACR Annual Meeting highlighted this compound's superior antitumor activity compared to docetaxel in mouse models of human cancer. This study found that this compound resulted in greater and sustained tumor docetaxel exposure, leading to a significantly longer tumor growth delay compared to docetaxel. These findings suggest that this compound's enhanced antitumor efficacy is mediated by its ability to maintain higher concentrations of docetaxel in tumors over time (Hoch et al., 2009).

Phase I Clinical Study

A Phase I clinical study of this compound was conducted to explore its efficacy, safety, and tolerability. This study was designed based on this compound's promising activity in preclinical models and its unique pharmacokinetic profile. The drug demonstrated improved docetaxel pharmacokinetics, reducing peak concentrations and prolonging half-life, which could lead to improved efficacy and safety profiles over marketed docetaxel (Calvo et al., 2010).

Biomarker Analysis in Cancer Therapy

This compound is also being evaluated as part of combination therapies for cancer treatment. For instance, NKTR-214 (bempegaldesleukin), another drug from the same developer, was studied in a first-in-human trial where it showed clinical activity and immune activation in combination with this compound. This supports the potential for this compound to be part of combination therapy regimens in oncology, particularly due to its enhanced exposure and activity in tumors (Bentebibel et al., 2019).

特性

分子式

C31H29N5O6

外観

Solid powder

同義語

NKTR105;  NKTR-105;  NKTR 105;  docetaxel conjugate.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。